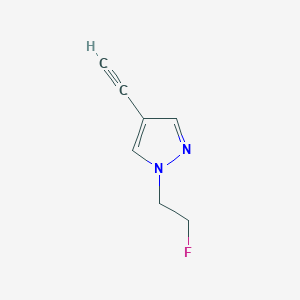

4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-ethynyl-1-(2-fluoroethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2/c1-2-7-5-9-10(6-7)4-3-8/h1,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTXLHSCPJIQHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(N=C1)CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole

This guide provides an in-depth technical analysis of 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole , a specialized heterocyclic building block used in medicinal chemistry and chemical biology.

CAS Registry Number: 1823843-56-6 Molecular Formula: C₇H₇FN₂ Molecular Weight: 138.14 g/mol

Executive Summary

4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole is a bifunctional molecular scaffold integrating a bioorthogonal alkyne handle with a metabolically robust fluoroethyl group. It serves as a critical intermediate in Fragment-Based Drug Discovery (FBDD) , particularly for kinase inhibitors and PROTAC linkers, and as a precursor for ¹⁸F-PET radiotracers . Its structural rigidity, combined with the electron-withdrawing nature of the fluorine, modulates the pKa and lipophilicity of the parent pyrazole, enhancing membrane permeability and metabolic stability compared to non-fluorinated analogs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound belongs to the class of N-alkylated pyrazoles. The 4-ethynyl group provides a "clickable" handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the 2-fluoroethyl chain acts as a bioisostere for ethyl or propyl groups, reducing oxidative metabolism (dealkylation).

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| IUPAC Name | 4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole | |

| SMILES | C#CC1=CN(CCF)N=C1 | |

| Appearance | Off-white to pale yellow solid/oil | Low melting point solid typical of class |

| LogP (Predicted) | 1.1 ± 0.3 | Optimal for CNS penetration |

| pKa (Conj. Acid) | ~2.3 (Pyrazole N2) | Weakly basic; protonates only in strong acid |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 2 | Pyrazole N2 and Fluorine |

| Rotatable Bonds | 2 | N-C(ethyl) and C-C(fluoro) |

Synthetic Methodologies

High-purity synthesis is achieved via two primary routes. While direct alkylation (Route B) is shorter, the Halogen-First Pathway (Route A) is preferred for scale-up to avoid polymerization of the terminal alkyne and ensure regiochemical purity.

Route A: The Robust "Halogen-First" Protocol (Recommended)

This route utilizes a Sonogashira coupling after installing the fluoroethyl group, preventing side reactions involving the sensitive alkyne proton.

-

N-Alkylation: 4-Bromo-1H-pyrazole is alkylated with 1-bromo-2-fluoroethane using Cs₂CO₃ in DMF.

-

Mechanism:[1] Sₙ2 displacement. The symmetry of 4-bromopyrazole ensures a single regioisomer.

-

-

Sonogashira Coupling: The bromide intermediate is coupled with Trimethylsilylacetylene (TMSA).

-

Desilylation: Removal of the TMS group with TBAF or K₂CO₃/MeOH yields the final product.

Route B: Direct Alkylation

Direct alkylation of 4-ethynyl-1H-pyrazole.

-

Risk: The terminal alkyne proton (pKa ~25) is far less acidic than the pyrazole NH (pKa ~14), but basic conditions can induce alkyne polymerization or isomerization if temperature is uncontrolled.

Figure 1: Step-wise synthetic pathway ensuring regioselectivity and high yield.

Reactivity & Applications

Click Chemistry (CuAAC)

The terminal alkyne is a quintessential "click" handle. It reacts with azides to form 1,4-disubstituted 1,2,3-triazoles.

-

Utility: This reaction is used to attach the pyrazole fragment to E3 ligase ligands (for PROTACs) or to fluorescent dyes.

-

Bioorthogonality: The reaction proceeds in aqueous media and complex biological milieus without interfering with native functional groups.

Medicinal Chemistry: The Fluoroethyl Advantage

-

Metabolic Stability: The C-F bond (116 kcal/mol) renders the ethyl chain resistant to Cytochrome P450-mediated hydroxylation.

-

Dipole Effect: The fluorine atom introduces a dipole that can engage in specific interactions with protein backbones (orthogonal multipolar interactions) while lowering the basicity of the pyrazole nitrogen, potentially improving selectivity.

Figure 2: Reactivity profile and downstream applications in drug discovery.

Experimental Protocols

Protocol 1: Standard CuAAC "Click" Reaction

Purpose: Conjugation of 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole to an azide-bearing scaffold.

Reagents:

-

Alkyne: 4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole (1.0 equiv)

-

Azide: Target molecule-N₃ (1.0 equiv)

-

Catalyst: CuSO₄·5H₂O (0.1 equiv)

-

Reductant: Sodium Ascorbate (0.5 equiv)

-

Solvent: t-BuOH/H₂O (1:1 v/v) or DMSO/H₂O

Procedure:

-

Dissolution: Dissolve the alkyne and azide in the solvent mixture (typically 0.1–0.5 M concentration).

-

Catalyst Prep: Prepare a fresh aqueous solution of Sodium Ascorbate and CuSO₄.

-

Initiation: Add the CuSO₄ solution followed immediately by the Sodium Ascorbate solution to the reaction vial. The mixture may turn bright yellow/orange.

-

Incubation: Stir at room temperature for 2–12 hours. Monitor via LC-MS (disappearance of azide/alkyne).

-

Workup: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol 2: Storage & Handling

-

Stability: The terminal alkyne is stable at room temperature but should be stored at -20°C under inert atmosphere (Argon/Nitrogen) to prevent long-term oxidation or polymerization.

-

Light Sensitivity: Protect from direct light.

Safety & Hazards

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Always handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid contact with metal salts (silver, copper) in the absence of ligands, as acetylides can be shock-sensitive in dry forms (though less likely with this specific derivative compared to simple alkynes).

References

-

Sigma-Aldrich. 4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole Product Specification. Retrieved from (Search CAS: 1823843-56-6).

-

PubChem. Compound Summary for 1-(2-fluoroethyl)-4-ethynylpyrazole. National Library of Medicine. Retrieved from .

- Li, H., et al. (2018). "Click Chemistry in Medicinal Chemistry: Applications of the 1,2,3-Triazole Moiety." Chemical Reviews. (General reference for CuAAC protocols).

- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Reference for fluoroethyl bioisosterism).

Sources

An In-Depth Technical Guide to the Synthesis of 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. Two primary synthetic routes are explored in detail: a Sonogashira coupling approach and a Corey-Fuchs reaction pathway. This document offers a thorough analysis of the causality behind experimental choices, self-validating protocols, and is grounded in authoritative scientific references. Detailed experimental procedures, quantitative data summaries, and safety considerations are presented to enable the practical application of these methodologies.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique physicochemical properties.[1] The introduction of an ethynyl group at the C4 position and a fluoroethyl moiety at the N1 position of the pyrazole ring creates a molecule with significant potential for further functionalization, for instance, through click chemistry or as a key intermediate in the synthesis of more complex molecular architectures. This guide delves into the practical synthesis of this valuable building block, providing a critical evaluation of two robust synthetic strategies.

Strategic Overview: Two Convergent Pathways

The synthesis of 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole can be efficiently achieved through two distinct, multi-step pathways. The choice between these routes will depend on factors such as starting material availability, scalability, and the specific capabilities of the laboratory.

-

Route A: The Sonogashira Coupling Pathway. This strategy involves the initial preparation of a 4-halo-pyrazole intermediate, followed by N-alkylation and subsequent palladium-catalyzed cross-coupling with a protected acetylene source.

-

Route B: The Corey-Fuchs Reaction Pathway. This alternative approach begins with the formylation of the pyrazole core, followed by N-alkylation, and finally, a one-carbon homologation of the aldehyde to the terminal alkyne.

The following sections will provide a detailed, step-by-step guide for each of these pathways, including experimental protocols and a discussion of the underlying chemical principles.

Figure 1: A high-level overview of the two primary synthetic pathways to 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole.

Route A: The Sonogashira Coupling Pathway

This pathway is a robust and widely applicable method for the introduction of an ethynyl group onto an aromatic or heteroaromatic ring.[2][3] The key steps involve the preparation of a 4-iodopyrazole, its subsequent N-alkylation, and a final palladium-catalyzed Sonogashira coupling reaction.

Step 1: Iodination of 1H-Pyrazole

The regioselective introduction of an iodine atom at the C4 position of the pyrazole ring is the crucial first step. Several methods are available for the iodination of pyrazoles. A reliable and scalable method involves the use of iodine and an oxidizing agent such as iodic acid or ceric ammonium nitrate (CAN).[4][5][6]

Experimental Protocol: Synthesis of 4-Iodo-1H-pyrazole

-

To a solution of 1H-pyrazole (1.0 eq) in a mixture of acetic acid and aqueous sulfuric acid, add iodine (0.4 eq) and iodic acid dihydrate (0.2 eq) in portions with stirring.

-

Heat the reaction mixture to 60 °C and maintain for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-iodo-1H-pyrazole.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |

| 1H-Pyrazole | 68.08 | 1.0 | 10.0 g |

| Iodine (I₂) | 253.81 | 0.4 | 14.9 g |

| Iodic Acid Dihydrate | 211.93 | 0.2 | 6.2 g |

| Acetic Acid | - | - | 100 mL |

| 30% aq. H₂SO₄ | - | - | 15 mL |

Table 1: Representative quantities for the synthesis of 4-iodo-1H-pyrazole.

Step 2: N-Alkylation of 4-Iodo-1H-pyrazole

The introduction of the 2-fluoroethyl group is achieved through N-alkylation. A significant challenge in the alkylation of unsymmetrical pyrazoles is controlling the regioselectivity.[1][7] For 4-substituted pyrazoles, alkylation generally favors the less sterically hindered nitrogen atom.[8] The choice of base and solvent system is critical to achieving high regioselectivity.[1]

Experimental Protocol: Synthesis of 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole

-

To a solution of 4-iodo-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add a suitable base such as potassium carbonate (1.5 eq).

-

To this suspension, add 1-bromo-2-fluoroethane (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated regioisomer.

Step 3: Sonogashira Coupling and Deprotection

The final step in this pathway is the Sonogashira cross-coupling of the 4-iodopyrazole with a protected alkyne, followed by deprotection. Trimethylsilylacetylene (TMSA) is a commonly used and convenient source of the ethynyl group.[9][10] The TMS group is readily removed under mild basic conditions.[11][12][13]

Experimental Protocol: Synthesis of 4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole

-

To a solution of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole (1.0 eq) in a suitable solvent such as THF or dioxane, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

-

Add a suitable base, typically an amine such as triethylamine or diisopropylethylamine (2.0 eq).

-

Bubble argon through the solution for 15-20 minutes to degas.

-

Add trimethylsilylacetylene (1.5 eq) and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

-

Dissolve the crude product in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature for 1-2 hours to effect deprotection of the TMS group.

-

Neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography on silica gel.

| Step | Intermediate/Product | Typical Yield |

| 1 | 4-Iodo-1H-pyrazole | 70-85% |

| 2 | 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole | 60-75% |

| 3 | 4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole | 75-90% |

| Overall | 31-57% |

Table 2: Estimated yields for the Sonogashira coupling pathway.

Route B: The Corey-Fuchs Reaction Pathway

This pathway offers an alternative strategy that avoids the use of palladium catalysts. The key transformation is the conversion of a pyrazole-4-carbaldehyde to the corresponding terminal alkyne via the Corey-Fuchs reaction.[14][15][16][17][18]

Step 1: Vilsmeier-Haack Formylation of 1H-Pyrazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[19] It utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[20][21][22][23][24][25][26]

Experimental Protocol: Synthesis of 1H-Pyrazole-4-carbaldehyde

-

In a flask cooled in an ice bath, add phosphorus oxychloride (3.0 eq) dropwise to anhydrous DMF.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1H-pyrazole (1.0 eq) in DMF to the Vilsmeier reagent dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for several hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: N-Alkylation of 1H-Pyrazole-4-carbaldehyde

Similar to the Sonogashira route, the regioselectivity of the N-alkylation of the 4-formylpyrazole needs to be controlled. The electron-withdrawing nature of the formyl group can influence the nucleophilicity of the ring nitrogens. A systematic approach to optimizing the base and solvent system is recommended to maximize the yield of the desired N1-isomer.

Experimental Protocol: Synthesis of 1-(2-Fluoroethyl)-1H-pyrazole-4-carbaldehyde

This protocol is analogous to the N-alkylation of 4-iodo-1H-pyrazole described in section 3.2, using 1H-pyrazole-4-carbaldehyde as the starting material.

Step 3: The Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process that first converts the aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to form the terminal alkyne.[14][16]

Experimental Protocol: Synthesis of 4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole

-

Dibromo-olefination: To a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq) portion-wise. Stir the resulting mixture for 30 minutes.

-

Add a solution of 1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in dichloromethane to the ylide solution and stir at 0 °C for 1-2 hours.

-

Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer and concentrate. Purify the crude dibromoalkene by column chromatography.

-

Alkyne Formation: Dissolve the purified 1-(2-fluoroethyl)-4-(2,2-dibromovinyl)-1H-pyrazole in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (2.2 eq, typically as a solution in hexanes) dropwise.

-

After stirring at -78 °C for 1 hour, allow the reaction to warm to room temperature and stir for an additional hour.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the final product by column chromatography on silica gel.

| Step | Intermediate/Product | Typical Yield |

| 1 | 1H-Pyrazole-4-carbaldehyde | 60-75% |

| 2 | 1-(2-Fluoroethyl)-1H-pyrazole-4-carbaldehyde | 55-70% |

| 3 | 4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole (from aldehyde) | 50-70% (two steps) |

| Overall | 16-37% |

Table 3: Estimated yields for the Corey-Fuchs reaction pathway.

Comparative Analysis of Synthetic Routes

Figure 2: A summary of the advantages and disadvantages of the Sonogashira and Corey-Fuchs synthetic routes.

The Sonogashira coupling pathway generally offers a higher overall yield and avoids the use of highly pyrophoric reagents in the final step. However, the cost and potential for deactivation of the palladium catalyst can be a drawback, particularly on a larger scale. The Corey-Fuchs reaction, while typically lower yielding, is a palladium-free alternative. The primary safety concern is the handling of n-butyllithium, which requires strict anhydrous and inert atmosphere conditions. The formation of stoichiometric amounts of triphenylphosphine oxide can also complicate purification.

Safety and Handling of Hazardous Reagents

Several reagents used in these synthetic pathways require careful handling due to their hazardous nature.

-

Palladium Catalysts: Palladium on carbon can be pyrophoric, especially when dry and exposed to air.[27] It is crucial to handle these catalysts in an inert atmosphere and avoid creating dust.[27] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][23][27][28]

-

Vilsmeier-Haack Reagent: The Vilsmeier reagent and its precursor, phosphorus oxychloride, are highly corrosive and moisture-sensitive.[6] The reaction to form the reagent and the subsequent quenching are exothermic and can lead to a rapid increase in temperature and pressure.[11][20][21][22] All operations should be conducted in a well-ventilated fume hood with appropriate PPE.

-

n-Butyllithium (n-BuLi): n-Butyllithium is a pyrophoric liquid that ignites spontaneously in air and reacts violently with water.[12] It must be handled under a strict inert atmosphere (argon or nitrogen) using syringe or cannula techniques.[4][29][30][31] Ensure that all glassware is thoroughly dried before use. A supply of dry sand or other appropriate non-combustible material should be readily available to extinguish any potential fires.

Conclusion

This technical guide has detailed two effective and reproducible synthetic pathways for the preparation of 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole. The Sonogashira coupling route is presented as a higher-yielding option, while the Corey-Fuchs reaction provides a viable palladium-free alternative. The choice of synthetic strategy will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and available expertise in handling the requisite hazardous reagents. By providing detailed experimental protocols, a comparative analysis, and essential safety information, this guide serves as a valuable resource for scientists engaged in the synthesis of novel pyrazole derivatives.

References

- Honrel. (2026, February 27).

- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate.

- Yuan, G., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(12), 9254-9263.

- Environmental Health and Safety.

- n-Butyllithium-Hazard and Toxicity. (2019, September 6). ChemicalBook.

- n-Butyllithium. Wikipedia.

- Safe handling of organolithium compounds in the labor

- Handling nBuLi. (2022, February 16). Reddit.

- Standard Operating Procedure: Palladium. (2017, May 25).

- Palladium - Safety D

- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.

- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.

- SAFETY DATA SHEET. (2026, October 7). Sigma-Aldrich.

- Safety D

- physical and chemical properties of Vilsmeier's reagent. Benchchem.

- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie.

- Recent advances in the multicomponent synthesis of pyrazoles. (2024, September 10). Organic & Biomolecular Chemistry.

- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals.

- Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages.

- Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- Vilsmeier-Haack formylation of 1H-pyrazoles. (2014). Russian Journal of General Chemistry, 84(4), 793-795.

- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.

- Application Notes and Protocols for N-alkyl

- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.

- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.

- Corey–Fuchs reaction. Wikipedia.

- Corey-Fuchs Reaction. Alfa Chemistry.

- Corey-Fuchs Reaction. TCI Deutschland GmbH.

- Corey–Fuchs reaction enabled synthesis of n

- Corey-Fuchs Reaction. Organic Chemistry Portal.

- Corey-Fuchs reaction. chemeurope.com.

- Corey-Fuchs Reaction. SynArchive.

- Yields of Sonogashira coupling between 4‐iodoacetophenone and TMS acetylene.

- Flow Chemistry: Sonogashira Coupling.

- Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors for Potential Treatment of Acute Myeloid Leukemia. (2021, April 12).

- Sonogashira Coupling Reaction Exam Prep. Clutch Prep.

- One-Pot, Three-Step: Sonogashira coupling–TMS-Deprotection– CuAAC for the synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)1H-1,2,3-triazoles. (2017, September 18).

Sources

- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. "Development of Continuous Flow Sonogashira Coupling of lead Anti-Cance" by Yuta W. Moriuchi, Shruti A. Biyani et al. [docs.lib.purdue.edu]

- 4. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 5. rtong.people.ust.hk [rtong.people.ust.hk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 13. acs.figshare.com [acs.figshare.com]

- 14. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 16. Corey-Fuchs Reaction [organic-chemistry.org]

- 17. Corey-Fuchs_reaction [chemeurope.com]

- 18. synarchive.com [synarchive.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. semanticscholar.org [semanticscholar.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. westliberty.edu [westliberty.edu]

- 24. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]

- 27. honrel.com [honrel.com]

- 28. chemicalbook.com [chemicalbook.com]

- 29. enhs.uark.edu [enhs.uark.edu]

- 30. ehs.princeton.edu [ehs.princeton.edu]

- 31. reddit.com [reddit.com]

Beyond the Click: A Senior Application Scientist's Guide to Pyrazole-Based Reagents in Modern Click Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has fundamentally reshaped molecular science, offering a powerful toolkit for applications ranging from drug discovery to materials science.[1][2][3] However, the progression of this technology into complex biological systems has necessitated the development of more sophisticated catalytic systems that overcome the inherent limitations of first-generation catalysts, such as cytotoxicity and instability.[4][5] This guide provides an in-depth exploration of pyrazole-based reagents, a class of compounds that represents a significant leap forward in click chemistry. We will dissect their dual roles: first, as advanced, stabilizing ligands that create highly active and biocompatible multinuclear copper catalysts, and second, as novel, catalyst-free bioorthogonal reagents for strain-promoted cycloadditions. This paper synthesizes mechanistic insights with field-proven protocols to provide researchers with a comprehensive understanding of how to leverage pyrazole-based reagents to achieve unprecedented efficiency and precision in their molecular conjugations.

The Evolution of CuAAC: The Imperative for Advanced Catalytic Systems

The CuAAC reaction is renowned for its efficiency, regioselectivity, and broad functional group tolerance, enabling the specific formation of 1,4-disubstituted 1,2,3-triazoles.[6][7] The catalytic cycle hinges on the Cu(I) oxidation state, which is thermodynamically unstable in aerobic, aqueous environments, readily oxidizing to the catalytically inactive Cu(II) state or disproportionating.[5][8] Early protocols relied on using Cu(II) salts (like CuSO₄) with a reducing agent (like sodium ascorbate) to continuously generate Cu(I) in situ.[5][7]

While effective for many synthetic applications, this approach presents significant challenges in biological settings:

-

Catalyst Instability: Unligated Cu(I) is prone to rapid oxidation, requiring a large excess of the reducing agent.[5][9]

-

Cytotoxicity: The generation of reactive oxygen species (ROS) from the reaction between copper, oxygen, and ascorbate can damage sensitive biomolecules and cells.[5]

-

Poor Kinetics at Low Concentrations: For bioconjugation, where reactants are often at low micromolar concentrations, the background, uncatalyzed reaction is negligible, and catalyst efficiency is paramount.[10]

This created a critical need for ligands that could stabilize the Cu(I) state, protect it from oxidation, enhance its catalytic activity, and improve its biocompatibility. Early examples like Tris(benzyltriazolylmethyl)amine (TBTA) were effective but suffered from low aqueous solubility.[11] This led to the development of water-soluble ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and BTTAA, which have become standards in the field.[11][12] However, the quest for even faster, more robust, and highly biocompatible systems has led researchers to explore novel ligand scaffolds, with pyrazoles emerging as a uniquely powerful platform.

A Paradigm Shift in CuAAC: Pyrazole-Based Ligands for Superior Catalysis

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their derivatives serve as excellent chelating agents for transition metals and are prevalent in FDA-approved drugs, highlighting their metabolic stability and favorable biological profile.[13][14][15] In the context of CuAAC, pyrazole-based ligands form exceptionally stable and catalytically active copper complexes, often involving multinuclear copper centers.

Mechanism of Pyrazole-Ligand Accelerated CuAAC

Unlike traditional tris(triazolylmethyl)amine ligands that typically form mononuclear copper complexes, pyrazolate ligands (the deprotonated form of pyrazoles) can bridge multiple copper centers, forming highly organized and stable polynuclear clusters.[16][17] Research has demonstrated that homoleptic, tetranuclear and trinuclear copper(I) pyrazolates are excellent stand-alone catalysts for CuAAC reactions.[16]

The proposed mechanism leverages this multinuclear structure. It is suggested that pre-assembling copper sites with bridging pyrazolate ligands provides a distinct advantage over systems that rely on the random association of mononuclear catalyst components.[17] This architecture facilitates a cooperative catalytic cycle where one copper atom can activate the alkyne while another coordinates the azide, bringing them into close proximity and lowering the activation energy of the cycloaddition. This cooperative action within a stable, pre-organized cluster is key to the dramatically enhanced reaction rates.

DOT script for Pyrazole-Ligand Accelerated CuAAC Mechanism

Caption: Catalytic cycle for CuAAC accelerated by a pyrazolate cluster.

Comparative Performance

The empirical advantages of pyrazole-based ligands are striking when compared to the established standards. They often require significantly lower catalyst loading, exhibit superior stability in complex biological media, and demonstrate kinetics that rival or exceed the best-performing ligands to date.

| Property | TBTA | THPTA | BTTAA | Pyrazolate Clusters |

| Reaction Kinetics | Very High | Moderate | Very High | Extremely High |

| Biocompatibility | Low | Moderate | Very High | Very High |

| Cytotoxicity | High | Moderate | Very Low | Very Low |

| Water Solubility | Low | High | Moderate | Moderate to High |

| Required Copper Conc. | High | Moderate | Very Low | Extremely Low |

| Stability in Media | Low | Moderate | Very High | Very High |

| Data synthesized from sources[11][12][16][17]. |

Beyond Catalysis: 4H-Pyrazoles as Bioorthogonal Reagents

While pyrazole ligands enhance catalyst-driven reactions, a different class of pyrazole derivatives, 4H-pyrazoles, are emerging as powerful reagents for catalyst-free "click" reactions.[18][19] This aligns with the drive towards bioorthogonal chemistry, where reactions must proceed with high selectivity and efficiency in a live biological environment without interfering with native processes.

These reactions typically involve strain-promoted cycloadditions. 4H-pyrazoles function as highly reactive dienes in inverse-electron-demand Diels-Alder reactions with strained alkynes, such as bicyclo[6.1.0]non-4-yne (BCN).[18]

The Chemistry of Reactivity and Stability

The exceptional reactivity of 4H-pyrazoles is not accidental; it is a product of deliberate chemical design based on principles of physical organic chemistry.[18] Several factors contribute:

-

Antiaromaticity: Strategic substitution (e.g., with fluorine or an oxo group) at the saturated C4 position can induce hyperconjugative antiaromaticity, which destabilizes the diene ground state and lowers the activation barrier for the Diels-Alder reaction.[18]

-

Predistortion: Asymmetric substitution leads to a puckering of the ring, pre-distorting it into a geometry that more closely resembles the transition state of the cycloaddition.[18]

-

Spirocyclization: The creation of a spirocycle at the C4 position can further enhance reactivity by relieving geminal repulsion in the transition state.[18]

Crucially, while early fluorinated versions were highly reactive, they showed instability towards biological nucleophiles.[18] Newer 4-oxo-substituted 4H-pyrazoles, particularly spirocyclic variants, strike an optimal balance. They exhibit rapid Diels-Alder kinetics while demonstrating high stability in the presence of nucleophiles like glutathione and in cell lysates, along with negligible cytotoxicity.[18]

DOT script for 4H-Pyrazole Diels-Alder Reaction

Caption: Catalyst-free Diels-Alder reaction of a 4H-pyrazole.

Synthetic Methodologies

The accessibility of pyrazole-based reagents is underpinned by robust and versatile synthetic chemistry. The most fundamental approach to the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[20] This method allows for extensive variation in the substitution pattern of the resulting pyrazole.

For instance, the synthesis of a substituted pyrazole ligand might proceed as follows:

-

Enamine Acylation: Generation of a 1,3-dicarbonyl compound.[20]

-

Condensation: Reaction of the 1,3-dicarbonyl with a substituted hydrazine (e.g., aryl hydrazine) in a suitable solvent like ethanol, often with an acid catalyst.[21]

-

Purification: Isolation of the pyrazole product, typically through crystallization or chromatography.

The synthesis of 4-oxo-4H-pyrazoles involves condensing a corresponding 1,3-diketone with hydrazine.[18] The key is the synthesis of the specialized diketone precursor, which can be achieved through methods like the oxidation of an oxadiazole.[18]

Field-Proven Applications and Protocols

The superior performance of pyrazole-based reagents translates directly to more effective outcomes in demanding applications like bioconjugation for antibody-drug conjugates (ADCs) or live-cell imaging.[22][23] The ability to use extremely low, sub-stoichiometric amounts of a highly stable copper catalyst minimizes cellular perturbation while achieving rapid and complete labeling.[10]

Protocol: Bioconjugation of an Alkyne-Modified Protein using a Pyrazole-Cu(I) Catalyst

This protocol describes a general procedure for labeling a protein that has been metabolically or chemically modified to contain a terminal alkyne. It leverages a pre-formed, stable pyrazolate-copper catalyst complex.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Azide-functionalized cargo (e.g., fluorescent dye, drug molecule) in DMSO.

-

Pyrazole-Cu(I) catalyst stock solution (e.g., {[3,5-(CF₃)₂Pz]Cu}₃ in a compatible solvent).

-

Degassed buffer.

Workflow Diagram:

DOT script for Bioconjugation Workflow

Sources

- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of click chemistry in drug discovery | PPTX [slideshare.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bioorthogonal 4H-pyrazole “click” reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. m.youtube.com [m.youtube.com]

- 21. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 23. Click chemistry - Wikipedia [en.wikipedia.org]

commercial suppliers of 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole

Executive Summary

This guide provides a technical roadmap for sourcing, validating, and handling 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole (CAS 1823843-56-6 ). This compound is a critical "Click Chemistry" bioisostere, combining the metabolic stability of the pyrazole scaffold with a terminal alkyne for bioconjugation and a fluoroethyl group for potential PET imaging applications (

Unlike commodity reagents, this intermediate occupies a "niche building block" status. While listed by select catalog suppliers, availability often fluctuates, necessitating a dual-strategy approach: direct procurement for discovery-scale needs and validated in-house synthesis for scale-up.

Part 1: Chemical Profile & Identity[1]

Before procurement, verify the chemical identity against these parameters to prevent structural isomer confusion (specifically N1 vs. N2 alkylation).

| Parameter | Specification |

| Chemical Name | 4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole |

| CAS Registry Number | 1823843-56-6 |

| Molecular Formula | C |

| Molecular Weight | 138.14 g/mol |

| Key Functional Groups | Terminal Alkyne ( |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Low solubility in water.[1] |

| Stability | Store at -20°C. Protect from light. Alkyne is prone to polymerization if heated without stabilizers. |

Part 2: Supply Landscape & Procurement Strategy

The market for this compound is bifurcated into Catalog Suppliers (immediate stock, high cost) and Custom Synthesis/Precursor Suppliers (lead time, lower cost).

Verified Commercial Suppliers

-

EON Biotech: Currently the primary catalog holder linking directly to CAS 1823843-56-6. Recommended for mg to gram-scale discovery needs.

-

BOC Sciences: Lists the compound as a building block (Catalog BB050751). Often operates on a "synthesis on demand" model for this specific tier.

-

ChemShuttle / Combi-Blocks: While not always in stock under the specific CAS, these vendors stock the precursors (4-ethynylpyrazole and 4-iodopyrazole derivatives) and offer rapid custom synthesis.

Procurement Decision Matrix

Use the following logic to select your sourcing route based on project phase:

Figure 1: Strategic decision tree for sourcing 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole.

Part 3: In-House Synthesis & Validation Protocol

If commercial stock is unavailable or cost-prohibitive, the synthesis is a robust, one-step alkylation of commercially available 4-ethynyl-1H-pyrazole (CAS 57121-49-0).

Synthetic Route: Direct N-Alkylation

Rationale: This route is preferred over Sonogashira coupling (from 4-iodopyrazole) because it utilizes cheaper starting materials and avoids heavy metal contamination (Pd/Cu) in the final step.

Reagents:

-

Substrate: 4-Ethynyl-1H-pyrazole (1.0 equiv)

-

Electrophile: 1-Bromo-2-fluoroethane (1.2 equiv) [CAS 762-49-2]

-

Base: Cesium Carbonate (

) (2.0 equiv) or NaH (1.2 equiv) -

Solvent: DMF (Anhydrous)

Protocol:

-

Dissolve 4-ethynyl-1H-pyrazole in anhydrous DMF (0.2 M) under

atmosphere. -

Add

. Stir for 30 mins at RT to deprotonate the pyrazole ( -

Add 1-bromo-2-fluoroethane dropwise. Caution: Alkyl halides are potential carcinogens.

-

Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

. -

Purification: Flash column chromatography. The N1-alkylated product is the sole regioisomer due to the symmetry of the 4-substituted pyrazole starting material.

Quality Control (QC) & Validation

Every batch, whether purchased or synthesized, must pass this QC triad:

| Method | Acceptance Criteria |

| LC-MS | Single peak >95% purity. Mass [M+H] |

| Alkyne H: Singlet at | |

| Single peak at |

Mechanistic Pathway Diagram:

Figure 2: One-step synthesis pathway via N-alkylation.

Part 4: Handling & Safety

-

Click Chemistry Precaution: Copper(I) catalysts used in subsequent click reactions can cause alkyne homocoupling (Glaser coupling). Ensure strictly anaerobic conditions during the click reaction to maintain yield.

-

Storage: The terminal alkyne is stable but should be kept cold (-20°C) to prevent slow degradation or polymerization.

-

Toxicity: Treat as a potential alkylating agent derivative. Use standard PPE (gloves, goggles, fume hood).

References

-

EON Biotech. Product Catalog: 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole. Retrieved from

-

PubChem. Compound Summary: 4-Ethynyl-1H-pyrazole (Precursor). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. Product Specification: 1-Bromo-2-fluoroethane. Retrieved from

-

BOC Sciences. Building Block Catalog: Alkynes. Retrieved from

Sources

Methodological & Application

4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole bioorthogonal labeling protocol

An Application Guide to Bioorthogonal Labeling with 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole (F-PyNE)

Introduction: A New Probe for Bioorthogonal Chemistry

Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. Coined by Carolyn R. Bertozzi, the term refers to chemical reactions that can occur inside living systems without interfering with innate biochemical processes[1]. Among the arsenal of bioorthogonal reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its high efficiency, selectivity, and reliability in forming stable triazole linkages[2][3][4]. This guide provides a detailed protocol for the use of a novel terminal alkyne probe, 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole (F-PyNE), for the bioorthogonal labeling of azide-modified biomolecules.

The structure of F-PyNE is uniquely suited for applications in chemical biology. The terminal ethynyl group serves as the reactive handle for the CuAAC reaction. The pyrazole core is a nitrogen-containing heterocycle prevalent in many pharmaceuticals, suggesting good biocompatibility and potentially favorable interactions with biological systems[5][6][7][8][9]. The introduction of a fluoroethyl group offers several advantages: the fluorine atoms can serve as a sensitive probe for ¹⁹F NMR spectroscopy, and the electron-withdrawing nature of fluorine can modulate the reactivity of the alkyne, potentially enhancing its reaction kinetics in certain contexts[10].

This document provides detailed protocols for the application of F-PyNE in both in vitro and cellular contexts, guidance for downstream analysis, and a comprehensive troubleshooting section to ensure successful implementation in your research.

Mechanism of Action: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the formation of a stable 1,2,3-triazole ring from the reaction of a terminal alkyne (like F-PyNE) and an azide. The reaction is significantly accelerated by a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate[2][6]. The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered metallacycle that ultimately rearranges to the stable triazole product[11].

Core Protocols

PART 1: In Vitro Labeling of Purified Proteins

This protocol describes the labeling of a purified protein that has been functionalized with an azide group with F-PyNE.

1.1. Materials and Reagents

-

Azide-modified protein of interest

-

4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole (F-PyNE)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Deionized water

1.2. Stock Solution Preparation

| Reagent | Stock Concentration | Solvent | Storage |

| F-PyNE | 10 mM | DMSO | -20°C, protected from light |

| Azide-Probe (e.g., fluorescent azide) | 5 mM | DMSO or water | -20°C, protected from light |

| CuSO₄ | 20 mM | Deionized Water | Room Temperature |

| THPTA | 50 mM | Deionized Water | -20°C |

| Sodium Ascorbate | 100 mM | Deionized Water | Prepare fresh for each experiment |

1.3. Step-by-Step In Vitro Labeling Protocol

-

In a microcentrifuge tube, prepare the reaction mixture in the following order:

-

Azide-modified protein to a final concentration of 25 µM in reaction buffer.

-

F-PyNE to a final concentration of 50 µM (2-fold excess to protein).

-

-

Prepare a premixed solution of CuSO₄ and THPTA ligand. For a 5:1 ligand-to-copper ratio, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA[12].

-

Add the premixed CuSO₄/THPTA solution to the protein mixture to a final copper concentration of 0.10 mM[12].

-

Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 5 mM[2].

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

The labeled protein can be purified from excess reagents using size-exclusion chromatography, dialysis, or protein precipitation methods.

PART 2: Labeling of Metabolically-Incorporated Azides in Cell Lysates

This protocol is for labeling proteins in a cell lysate from cells that have been metabolically engineered to incorporate azide-containing amino acids (e.g., L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG)).

2.1. Additional Materials

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Methanol and Chloroform for protein precipitation

2.2. Step-by-Step Cell Lysate Labeling Protocol

-

Culture cells in the presence of an azide-modified amino acid (e.g., 50 µM AHA) for a desired period (e.g., 4-24 hours) to allow for metabolic incorporation into newly synthesized proteins.

-

Harvest and lyse the cells in a suitable lysis buffer.

-

Quantify the protein concentration of the lysate.

-

In a microcentrifuge tube, add 50 µL of protein lysate (1-5 mg/mL)[13].

-

Add 100 µL of PBS buffer[13].

-

Add F-PyNE to a final concentration of 20 µM[13].

-

Add 10 µL of 100 mM THPTA solution, followed by 10 µL of 20 mM CuSO₄ solution, vortexing briefly after each addition[13].

-

Initiate the reaction by adding 10 µL of a freshly prepared reducing agent (e.g., 300 mM sodium ascorbate), and vortex briefly[14].

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

Proceed with downstream analysis, such as in-gel fluorescence.

PART 3: Live-Cell Imaging

Labeling in live cells is challenging due to the cytotoxicity of copper. This protocol is optimized to minimize cell death.

3.1. Additional Materials

-

Cell culture medium

-

Cell-permeable azide-fluorophore dye

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Nuclear stain (e.g., DAPI)

3.2. Step-by-Step Live-Cell Imaging Protocol

-

Seed cells on a glass-bottom dish suitable for microscopy.

-

Metabolically label cells with an azide-containing substrate as described in 2.1.

-

Wash the cells twice with cell culture medium.

-

Prepare the click reaction cocktail in the following order in medium at 4°C:

-

F-PyNE (final concentration 25 µM)

-

Azide-fluorophore (final concentration 5 µM)

-

THPTA (final concentration 250 µM)

-

Aminoguanidine (final concentration 1 mM)

-

CuSO₄ (final concentration 50 µM)

-

Sodium Ascorbate (final concentration 2.5 mM)

-

-

Add the pre-chilled click reaction cocktail to the cells and incubate for 1-5 minutes at 4°C[14].

-

Wash the cells three times with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

-

Wash three times with PBS.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 for 5 minutes and stain the nucleus with DAPI.

-

Image the cells using an appropriate fluorescence microscope.

Downstream Analysis

In-Gel Fluorescence Analysis

-

After the CuAAC reaction on the cell lysate, precipitate the proteins using a methanol/chloroform protocol to remove excess reagents.

-

Resuspend the protein pellet in SDS-PAGE sample buffer.

-

Crucially, do not boil the samples. Heat at 70°C for 10 minutes to preserve the fluorescence of some fluorophores[1][15].

-

Run the samples on a standard SDS-PAGE gel.

-

Image the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore[1][11][15][16][17].

Fluorescence Microscopy

-

Mount the coverslips with an appropriate mounting medium.

-

Image the cells using a confocal or widefield fluorescence microscope.

-

Use filter sets appropriate for the fluorophore used in the click reaction and any counterstains (e.g., DAPI).

-

Acquire images and analyze the localization of the fluorescent signal, which corresponds to the location of the F-PyNE-labeled biomolecules[18][19][20].

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low or No Labeling Signal | Inefficient click reaction | Ensure sodium ascorbate is freshly prepared. Increase incubation time or reagent concentrations. Optimize the pH of the reaction buffer (pH 7-8 is optimal for CuAAC)[21][22]. |

| Degradation of F-PyNE or azide-probe | Store stock solutions properly at -20°C and protect from light. Avoid multiple freeze-thaw cycles[22]. | |

| Inefficient metabolic labeling | Increase the concentration of the azide-modified substrate or the labeling time. Ensure cell health during metabolic labeling. | |

| High Background Signal | Non-specific binding of the azide-probe | Include additional washing steps after the click reaction. Reduce the concentration of the azide-probe[23]. |

| Copper-independent background reaction | Run a control reaction without the copper catalyst to assess background. | |

| Cell Toxicity in Live-Cell Imaging | Copper-induced cytotoxicity | Decrease the copper concentration and incubation time. Ensure a 5:1 ratio of ligand to copper to chelate the copper ions effectively[2][12]. Perform the reaction at 4°C[14]. |

| Precipitation in Reaction Mixture | Reagent incompatibility or concentration issues | Ensure all components are fully dissolved before mixing. Add reagents in the recommended order. The use of co-solvents like DMSO (up to 20%) can help with the solubility of hydrophobic probes[12]. |

References

-

Soste, M., et al. (2019). Direct observation of fluorescent proteins in gels: a rapid, cost-efficient, and quantitative alternative to immunoblotting. bioRxiv. [Link]

-

Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

-

Lumi-Probe. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

-

Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3: 153-162. [Link]

-

Gastebois, C., et al. (2020). Direct observation of fluorescent proteins in gels: a rapid cost-efficient, and quantitative alternative to immunoblotting. bioRxiv. [Link]

-

LI-COR Biosciences. (2006). In-Gel Western Detection Using Near-Infrared Fluorescence. protocols.io. [Link]

-

Springer Protocols. (n.d.). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. [Link]

-

Ali, I., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(21), 6626. [Link]

-

Thiele, C., et al. (2012). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 53(1), 183-192. [Link]

-

Singh, S. K., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link]

-

Tan, J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-31. [Link]

-

Bio-Rad. (2005). Detection and Quantitation of Proteins Using a Novel Fluorescent Dye. [Link]

-

LI-COR Biosciences. (2015). A Powerful Technique for Large, Hard-to-Transfer Proteins - In-Gel Westerns. [Link]

-

Barak, Y., et al. (2019). Live cell single molecule tracking and localization microscopy of bioorthogonally labeled plasma membrane proteins. Nanoscale, 11(39), 18266-18275. [Link]

-

Uttamapinant, C., et al. (2015). Site-specific protein labeling with PRIME and chelation-assisted Click chemistry. Nature Protocols, 10(4), 587-603. [Link]

-

Friedman-Ezra, A., et al. (2020). A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. BMC biology, 18(1), 1-13. [Link]

-

Jena Bioscience. (n.d.). CuAAC Cell Reaction Buffer Kit (THPTA based). [Link]

-

Creative Biolabs. (2024). Conjugation Based on Click Chemistry. [Link]

-

Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]

-

Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10). [Link]

-

Min, W. (n.d.). Bioorthogonal chemical imaging. Min Lab - Columbia University. [Link]

-

DeGraw, A. J., et al. (2016). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS chemical biology, 11(9), 2539-2546. [Link]

-

Prescher, J. A., et al. (2009). Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars. Angewandte Chemie International Edition, 48(21), 3844-3847. [Link]

-

Glaser, M., et al. (2013). Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. Molecules, 18(7), 8309-8328. [Link]

-

Min, W. (n.d.). BIOORTHOGONAL CHEMICAL IMAGING FOR BIOMEDICINE. CORE. [Link]

-

Hoffman Fine Chemicals. (n.d.). 1-(2-Fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]

-

Chang, P. V., et al. (2007). Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters. Journal of the American Chemical Society, 129(27), 8400-8401. [Link]

-

Scinto, S. L., et al. (2021). Bioorthogonal chemistry. Nature Reviews Methods Primers, 1(1), 1-22. [Link]

-

Frontier, A. (2026). How to Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [Link]

-

Breugst, M., et al. (2019). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science, 11(2), 433-442. [Link]

-

Zhang, Y., et al. (2022). DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules. bioRxiv. [Link]

-

Gola, J., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 6893-6951. [Link]

-

Patel, R. V., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(1), 382-389. [Link]

-

El-Gazzar, M. G., et al. (2022). Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2. Journal of Molecular Structure, 1251, 131976. [Link]

-

Wang, Y., et al. (2023). Fluorogenic Reactions in Chemical Biology: Seeing Chemistry in Cells. Accounts of Chemical Research, 56(12), 1481-1493. [Link]

-

ResearchGate. (2025). Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1 H -pyrazole. [Link]

-

Al-Adiwish, W. M., et al. (2013). Synthesis and characterization of novel pyrazolone derivatives. Journal of Saudi Chemical Society, 17(2), 231-236. [Link]

-

Al-Suhaimi, K. S., et al. (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PLoS One, 18(11), e0294158. [Link]

-

Hou, Z., et al. (2023). Bioorthogonal Fluoride-Responsive Azide and Alkynyl Pyridinium Click Cycloaddition in Vitro and in Live Cells. Organic letters, 25(23), 4323-4328. [Link]

Sources

- 1. Direct observation of fluorescent proteins in gels: A rapid, cost‐efficient, and quantitative alternative to immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jenabioscience.com [jenabioscience.com]

- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epj-conferences.org [epj-conferences.org]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

- 10. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04507D [pubs.rsc.org]

- 11. bio-rad.com [bio-rad.com]

- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. vectorlabs.com [vectorlabs.com]

- 14. broadpharm.com [broadpharm.com]

- 15. biorxiv.org [biorxiv.org]

- 16. content.protocols.io [content.protocols.io]

- 17. licorbio.com [licorbio.com]

- 18. minlab.chem.columbia.edu [minlab.chem.columbia.edu]

- 19. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 20. pubs.acs.org [pubs.acs.org]

- 21. interchim.fr [interchim.fr]

- 22. Troubleshooting [chem.rochester.edu]

- 23. researchgate.net [researchgate.net]

Precision CuAAC Conjugation of 4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole

Application Note & Protocol Guide | Doc ID: AN-PYZ-042

Executive Summary & Compound Significance

4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole represents a high-value "click" building block designed for modern medicinal chemistry. It combines two critical functionalities:

-

The Terminal Alkyne: Positioned at the 4-position of the pyrazole, it serves as a sterically accessible handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

The 2-Fluoroethyl Group: A bioisostere for ethyl or methyl groups. The inclusion of fluorine modulates lipophilicity (

), enhances metabolic stability against P450 oxidation, and blocks dealkylation pathways.

This guide provides optimized protocols for reacting this specific scaffold, addressing the unique challenges posed by nitrogen-rich heterocycles in copper-mediated catalysis.

Chemical Properties & Handling

| Property | Specification |

| CAS Number | 2279123-85-0 |

| Molecular Formula | |

| Molecular Weight | 138.14 g/mol |

| Solubility | DMSO, DMF, MeOH, MeCN, DCM |

| Storage | -20°C, inert atmosphere (Argon/Nitrogen) |

| Stability | Stable to standard CuAAC conditions. Avoid strong bases ( |

Mechanistic Insights: The "Heterocycle Effect" in CuAAC

While CuAAC is robust, heteroaryl alkynes like 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole present a specific kinetic challenge: Competitive Chelation .

The pyrazole nitrogens (specifically N2) possess lone pairs capable of coordinating with the Cu(I) catalyst. Without an accelerating ligand, the substrate itself can sequester the catalyst, forming non-productive complexes that slow the reaction or require high copper loading (which is detrimental to biological substrates).

The Solution: Ligand Acceleration

To ensure rapid turnover, TBTA (organic solvent) or THPTA (aqueous/bioconjugation) must be used. These ligands bind Cu(I) more strongly than the pyrazole nitrogen but less strongly than the acetylide transition state, effectively "protecting" the catalyst from the substrate's own heterocycle.

Diagram 1: Ligand-Accelerated Catalytic Cycle

This diagram illustrates the competitive inhibition by the pyrazole and how ligands (L) restore the cycle.

Caption: Competitive coordination pathways. Ligands (Green) prevent pyrazole-induced catalyst poisoning (Grey).

Experimental Protocols

Protocol A: Preparative Scale Synthesis (Drug Discovery)

Best for: Small molecule library synthesis, generating >100 mg of product.

Reagents:

-

Alkyne: 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole (1.0 equiv)

-

Azide:

(1.0 - 1.1 equiv) -

Catalyst:

(5 mol%) -

Reductant: Sodium Ascorbate (10 mol%)

-

Ligand: TBTA (5 mol%) or THPTA (for polar azides)

-

Solvent:

(1:1) or

Procedure:

-

Dissolution: Dissolve the alkyne and azide in the chosen solvent system. The final concentration should be 0.1 M – 0.2 M.

-

Catalyst Premix: In a separate vial, mix the

solution and the Ligand (TBTA) solution. Stir for 1 minute to form the complex (solution turns light blue/green). -

Initiation: Add the Cu-Ligand complex to the reaction mixture.

-

Reduction: Add the Sodium Ascorbate solution (freshly prepared in water) dropwise. The solution may turn yellow/orange (active Cu(I)).

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

-

Note: If the pyrazole substrate is bulky, mild heating to 40°C is permissible.

-

-

Workup:

-

Dilute with water/brine.

-

Extract with EtOAc or DCM.

-

If copper persists (blue tint), wash with 5%

or EDTA solution to sequester copper.

-

-

Purification: Silica gel chromatography.

Protocol B: Bioconjugation / Radiotracer Scale

Best for: Labeling peptides, proteins, or PET precursors where the pyrazole is the "tag."

Reagents:

-

Alkyne: Pyrazole substrate (in DMSO stock).

-

Azide: Biomolecule-Azide (in PBS/Water).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4). Avoid Tris buffer (coordinates copper).

-

Ligand: THPTA or BTTAA (Required for water solubility and speed).

Stoichiometry Table:

| Component | Equivalents / Conc. | Role |

| Biomolecule (Azide) | 10–50 µM (Final) | Target |

| Pyrazole Alkyne | 5–10 equiv | Tag (Drive to completion) |

| 100–500 µM | Catalyst Source | |

| THPTA Ligand | 500 µM – 2.5 mM | 5:1 ratio to Cu is critical |

| Sodium Ascorbate | 2.5 mM – 5 mM | Reductant (Keep fresh) |

Procedure:

-

Order of Addition (Critical):

-

Buffer + Azide (Biomolecule).

-

Pyrazole Alkyne (from DMSO stock, keep DMSO < 5% final vol).

-

Premix

and THPTA ligand in a separate tube. Add this mixture to the reaction. -

Add Sodium Ascorbate last to initiate.

-

-

Incubation: 30–60 minutes at RT.

-

Purification: PD-10 desalting column or HPLC.

Workflow Visualization

Diagram 2: Experimental Decision Tree

This flowchart guides the user through solvent and ligand selection based on the application.

Caption: Decision tree for optimizing reaction conditions based on azide solubility and scale.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Conversion

-

Cause: Copper poisoning by the pyrazole nitrogens.

-

Fix: Increase the Ligand:Cu ratio to 5:1. Switch from TBTA to BTTAA (a third-generation ligand with faster kinetics for internal alkynes or heterocycles).

Issue: Precipitation

-

Cause: The fluoroethyl pyrazole is moderately lipophilic.

-

Fix: Ensure DMSO or DMF concentration is at least 10-20% if working in aqueous buffers.

Issue: Oxidation of Biomolecules

-

Cause: ROS generation by the Cu/Ascorbate cycle.[1]

-

Fix: Add Aminoguanidine (1-5 mM) to the reaction mixture. It scavenges dehydroascorbate byproducts that react with protein side chains.

References

-

Mechanism of Ligand Acceleration: Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051-8056.

-

THPTA Ligand Protocol: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883.

-

Fluoroethyl Azide/Alkyne Stability in PET: Glaser, M., & Arstad, E. (2007). "Click Labeling" with 2-[18F]Fluoroethylazide for Positron Emission Tomography.[2] Bioconjugate Chemistry, 18(3), 989-993.

-

CuAAC with Heteroaryl Alkynes: Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[3] Chemical Society Reviews, 39(4), 1302-1315.

Sources

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly efficient click labeling using 2-[18F]fluoroethyl azide and synthesis of an 18F N-hydroxysuccinimide ester as conjugation agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Bioorthogonal Labeling of Proteins with 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole

Executive Summary & Scientific Rationale

This Application Note details the protocol for covalently labeling azide-functionalized proteins with 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole (hereafter referred to as Probe-4EFP ).

Probe-4EFP represents a specific class of "privileged scaffolds" in medicinal chemistry. The pyrazole core is ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib), while the 2-fluoroethyl moiety is a critical pharmacophore often used to modulate lipophilicity or serve as a "cold standard" for

The labeling strategy relies on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Because Probe-4EFP contains a terminal alkyne, it is inert to native biological functional groups (amines, thiols, carboxyls) but reacts rapidly and specifically with organic azides in the presence of a Cu(I) catalyst to form a stable 1,2,3-triazole linkage.

Key Applications:

-

Fragment-Based Drug Discovery (FBDD): Screening the pyrazole fragment for binding affinity via "tethering" to cysteine-mutated proteins.

-

PET Tracer Validation: Synthesizing the "cold" standard conjugate to validate radiolabeled protein tracers.

-

Activity-Based Protein Profiling (ABPP): Using the alkyne as a handle to enrich proteins that bind the pyrazole scaffold.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the labeling protocol, from protein preparation to final validation.

Figure 1: Step-by-step workflow for CuAAC labeling of proteins with Probe-4EFP.

Materials & Reagents

Chemical Probe Specifications

| Component | Detail |

| Name | 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole (Probe-4EFP ) |

| Functional Handle | Terminal Alkyne (C≡CH) |

| Molecular Weight | ~138.14 g/mol |

| Solubility | Low in water; Soluble in DMSO, DMF |

| Storage | -20°C, desiccated, protected from light |

Required Reagents[1][2]

-

Target Protein: >90% purity, in azide-free buffer (PBS or HEPES preferred).

-

Azide Reagent: NHS-PEG4-Azide (for lysine labeling) or Maleimide-Azide (for cysteine labeling).

-

Catalyst System:

-

CuSO

(Copper(II) Sulfate): 20 mM stock in dH -

THPTA Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine. Critical for protecting proteins from oxidative damage and maintaining Cu(I) solubility. (50 mM stock in dH

O). -

Sodium Ascorbate: 100 mM stock in dH

O (Freshly prepared).

-

-

Solvent: Anhydrous DMSO.

Detailed Protocol

Phase 1: Prerequisite - Azide Functionalization

Note: If your protein is already metabolically labeled with an azide (e.g., Azidohomoalanine), skip to Phase 2.

-

Buffer Exchange: Ensure protein is in a non-amine buffer (e.g., PBS pH 7.4, HEPES) if using NHS chemistry. Remove Tris or Glycine via dialysis.

-

Reaction: Add NHS-PEG4-Azide to the protein (50 µM) at a 10-20 molar excess.

-

Incubation: Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours on ice.

-

Desalting: Remove excess unreacted azide using a Zeba Spin Column (7K MWCO) or dialysis.

-

Quantification: Verify protein concentration (BCA Assay).

Phase 2: CuAAC Labeling with Probe-4EFP

This protocol is optimized for a 100 µL reaction volume .

Step 1: Prepare Stock Solutions

Ensure Probe-4EFP is fully dissolved.

-

Probe-4EFP Stock: 10 mM in anhydrous DMSO.

Step 2: Premix Catalyst Complex (The "Click Mix")

Rationale: Premixing Copper and Ligand prevents protein precipitation caused by free Copper(II). In a separate microtube, mix reagents in the following order:

-

THPTA Ligand (50 mM): 10 µL

-

CuSO

(20 mM): 5 µL -

Vortex briefly. The solution should be light blue.

Step 3: Reaction Assembly

Add components to the protein solution in the following strict order :

| Order | Component | Volume (for 100 µL) | Final Conc. |

| 1 | Azide-Protein | 85 µL | 10–50 µM |

| 2 | Probe-4EFP (10 mM in DMSO) | 1–2 µL | 100–200 µM |

| 3 | Cu-THPTA Complex (From Step 2) | 5 µL | 1 mM Cu / 5 mM Ligand |

| 4 | Sodium Ascorbate (100 mM) | 5 µL | 5 mM |

-

Final DMSO Concentration: Ensure <5% to prevent protein denaturation.

-

Molar Ratio: Aim for at least 5–10x excess of Probe-4EFP over the protein.

Step 4: Incubation

-

Flush the headspace with N

or Argon (optional but recommended to protect Ascorbate). -

Cap the tube and incubate for 1 hour at RT in the dark with gentle agitation (end-over-end rotator).

-

Note: Do not vortex vigorously after adding protein.

Step 5: Quenching & Purification

-

Quench: Add EDTA (final 10 mM) to chelate the copper and stop the reaction.

-

Purification: Remove unreacted Probe-4EFP and catalyst using:

-

Size Exclusion Chromatography (e.g., PD-10 column).

-

Spin Desalting Columns (MWCO appropriate for your protein).

-

Why? Small heterocyclic probes like Probe-4EFP can stick non-specifically to hydrophobic pockets; thorough washing is essential.

-

Mechanism of Action (Reaction Scheme)

The following diagram illustrates the specific chemical transformation. The Cu(I) catalyst (generated in situ by Ascorbate reduction of Cu(II)) coordinates the alkyne on Probe-4EFP and the Azide on the protein, lowering the activation energy for the cycloaddition.

Figure 2: Mechanism of CuAAC between Azide-Protein and Probe-4EFP.

Validation & Troubleshooting

Validation Methods[3]

-

Intact Protein LC-MS: This is the Gold Standard.

-

Look for a mass shift corresponding to Probe-4EFP + Triazole formation .

-

Mass Shift Calculation: MW(Probe) = ~138.14 Da. Since it is an addition reaction, the mass increase on the protein is exactly the MW of the probe.

-

-

Fluorescence (If applicable): Probe-4EFP is not inherently fluorescent. If using this for imaging, a secondary anti-pyrazole antibody or subsequent reaction is required (less common).

-

Western Blot: If an antibody against the pyrazole core exists, use it to detect the band.

Troubleshooting Table

| Issue | Possible Cause | Solution |

| Protein Precipitation | Copper concentration too high or insufficient Ligand. | Increase THPTA:Cu ratio to 5:1. Ensure Cu is premixed with THPTA before adding to protein. |

| Low Labeling Efficiency | Oxidation of Cu(I) to Cu(II). | Use fresh Ascorbate. Flush reaction with Argon/Nitrogen. Add Aminoguanidine (10 mM). |

| High Background | Non-specific hydrophobic binding of Probe-4EFP. | Perform extensive washing/dialysis. Add 0.1% Tween-20 to the wash buffer. |

| Probe Insolubility | Probe-4EFP crashed out in aqueous buffer. | Dissolve Probe in DMSO first. Ensure final DMSO < 5%. Add Probe slowly while vortexing gently. |

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition. [Link]

-